molecular formula C24H20N4O2S B2805611 2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1705825-19-9

2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2805611
CAS No.: 1705825-19-9
M. Wt: 428.51
InChI Key: LEWUEGAIUSEFDR-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a methyl-substituted indole core linked to a phenylacetamide moiety, which is further modified with a thiophene-containing 1,2,4-oxadiazole group. The indole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to tryptophan and its role in modulating diverse biological targets, including kinases and GPCRs . The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the thiophene group contributes to π-π stacking interactions in target binding .

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c1-28-15-17(18-8-3-5-10-20(18)28)13-22(29)25-19-9-4-2-7-16(19)14-23-26-24(27-30-23)21-11-6-12-31-21/h2-12,15H,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWUEGAIUSEFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiophene and oxadiazole groups. Key steps include:

    Formation of the Indole Derivative: Starting from commercially available indole, methylation at the nitrogen atom is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the indole and oxadiazole derivatives with a thiophene-containing phenyl acetamide under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Formation of the 1,2,4-Oxadiazole Ring

  • Reaction Type : Cyclocondensation

  • Reactants : Thiophene-2-carboxamide derivative and hydroxylamine under acidic conditions.

  • Mechanism : Formation of an amidoxime intermediate, followed by cyclization with a carboxylic acid derivative (e.g., using POCl₃ or CDI) .

  • Example :

    Thiophene-2-carboxamide+NH2OHHClAmidoximePOCl31,2,4-Oxadiazole\text{Thiophene-2-carboxamide} + \text{NH}_2\text{OH} \xrightarrow{\text{HCl}} \text{Amidoxime} \xrightarrow{\text{POCl}_3} \text{1,2,4-Oxadiazole}

Coupling of Oxadiazole to Phenylacetamide

  • Reaction Type : Nucleophilic Substitution

  • Reactants : 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole and 2-aminophenylacetamide.

  • Conditions : K₂CO₃ in acetone, room temperature.

  • Yield : ~60–75% (analogous to Evtachem’s protocol).

Acetamide Bond Formation

  • Reaction Type : Amide Coupling

  • Reactants : 1-Methylindole-3-acetic acid and 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline.

  • Reagents : EDCl/HOBt or DCC in DMF .

  • Mechanism : Activation of the carboxylic acid to form an active ester, followed by nucleophilic attack by the amine .

Hydrolysis of the Acetamide Group

  • Conditions : Acidic (HCl, 100°C) or basic (NaOH, reflux).

  • Products :

    • Acidic: 1-Methylindole-3-acetic acid + 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline.

    • Basic: Corresponding carboxylate salt .

  • Kinetics : Hydrolysis rates depend on steric hindrance from the indole and oxadiazole groups (slower than simple acetamides) .

Oxidation of the Thiophene Ring

  • Reagents : H₂O₂/AcOH or mCPBA.

  • Products : Thiophene-S-oxide or sulfone derivatives, altering electronic properties of the oxadiazole ring.

  • Impact : Reduced aromaticity may increase susceptibility to nucleophilic attack at the oxadiazole C-5 position.

Nucleophilic Substitution at Oxadiazole

  • Reagents : Alkyl/aryl halides or amines.

  • Site : C-5 methyl group on the oxadiazole (activated by electron-withdrawing oxadiazole ring).

  • Example :

    Compound+R-XBaseC-5 substituted oxadiazole\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{C-5 substituted oxadiazole}
  • Applications : Functionalization for prodrug design or solubility enhancement .

Indole N-Methylation

  • Reagents : CH₃I, NaH in DMF.

  • Outcome : Further methylation is sterically hindered due to pre-existing 1-methyl group; minimal reactivity observed .

Reduction of Oxadiazole Ring

  • Reagents : LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).

  • Products : Ring opening to form thioamide or diamino intermediates, though limited data available for thiophene-containing oxadiazoles .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing indole and oxadiazole moieties exhibit significant anticancer activities. The compound has been evaluated against various cancer cell lines:

  • HepG2 (Liver Cancer) : Studies have shown that derivatives similar to the target compound exhibit IC50 values indicating potent activity against HepG2 cells .
  • A549 (Lung Cancer) : Similar anticancer activity has been observed against A549 cell lines, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

Other Pharmacological Activities

Beyond anticancer properties, compounds with similar structures have demonstrated a range of pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents .
  • Anti-inflammatory Effects : Compounds containing thiophene and indole systems have been studied for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antiproliferative Activity

A study conducted on various thiophene-containing oxadiazoles demonstrated that certain derivatives exhibited significant antiproliferative activity against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. The results indicated that these compounds could serve as candidates for further development into therapeutic agents targeting these cancers .

Case Study 2: Molecular Docking Studies

Molecular docking studies using software such as MOE have been employed to predict the binding affinities of similar compounds to dihydrofolate reductase, a critical enzyme in nucleotide synthesis. These studies suggest that modifications to the oxadiazole ring can enhance binding efficiency, thus improving potential therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the oxadiazole and thiophene rings can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Oxadiazole Hybrids

  • Compound 4 () : 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol

    • Structural Similarities : Shares the indole-oxadiazole core but replaces the thiophene with a thiol group.
    • Functional Differences : The thiol group may confer higher reactivity but lower stability compared to the thiophene-oxadiazole system in the target compound.
    • Synthetic Route : Synthesized via cyclization of indole-3-acetic hydrazide with carbon disulfide, contrasting with the copper-catalyzed click chemistry used for the target compound’s oxadiazole-thiophene linkage .
  • Compound 2a–i () : 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides

    • Structural Similarities : Combines indole-oxadiazole with thioacetamide linkages.
    • Key Differences : Replaces thiophene with thiazole/benzothiazole, which may alter selectivity in kinase inhibition or antimicrobial activity .

Triazole- and Thiazole-Containing Acetamides

  • Compounds 9a–e () : Triazole-thiazole-acetamide derivatives

    • Structural Similarities : Shares the acetamide backbone and aromatic heterocycles (thiazole).
    • Key Differences : Uses a triazole ring instead of oxadiazole, which may reduce metabolic stability but improve solubility. Molecular docking studies () suggest these compounds bind to α-glucosidase, whereas the target compound’s thiophene-oxadiazole motif may favor other targets like tyrosine kinases .
  • Compounds 6a–m () : Naphthalene-triazole-phenylacetamides

    • Structural Similarities : Features a phenylacetamide core and triazole linker.
    • Key Differences : Incorporates naphthalene instead of indole, which increases hydrophobicity and may reduce blood-brain barrier penetration .

Sulfonamide and Hydroxyacetamide Derivatives

  • Compound 41 () : N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide

    • Structural Similarities : Indole-acetamide scaffold with a sulfonamide group.
    • Key Differences : The sulfonamide and trifluoromethyl groups enhance electronegativity and bioavailability but may increase toxicity risks compared to the target compound’s oxadiazole-thiophene system .
  • FP1–12 () : Hydroxyacetamide-triazole derivatives

    • Structural Similarities : Acetamide backbone with heterocyclic appendages.
    • Key Differences : Hydroxyl group improves solubility but may reduce membrane permeability compared to the methyl-indole-thiophene system .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole and indole moieties in this compound?

  • The synthesis of 1,2,4-oxadiazole rings typically involves cyclization between amidoximes and carboxylic acid derivatives under reflux conditions using solvents like DMF or ethanol. For example, copper-catalyzed 1,3-dipolar cycloaddition reactions (click chemistry) are effective for triazole and oxadiazole formation .
  • Indole derivatives are often synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. Substituents like the 1-methyl group on the indole ring may require protective strategies to avoid unwanted side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, indole protons typically resonate at δ 7.0–7.5 ppm, while oxadiazole methylene groups appear near δ 5.4–5.5 ppm .
  • Mass Spectrometry (HRMS): Validate molecular weight with high-resolution MS (e.g., [M+H]+ calculated vs. observed values).
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for acetamide, C-N stretch at ~1300 cm⁻¹ for oxadiazole) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Screen for antiproliferative activity using cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
  • Test enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays, given the oxadiazole’s role in binding ATP pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Modify substituents: Replace the thiophene ring () with other heterocycles (e.g., furan, pyridine) to assess binding affinity changes.
  • Vary linker groups: Substitute the methylene bridge between oxadiazole and phenyl with sulfonyl or carbonyl groups to alter steric/electronic profiles .
  • Example SAR Table:

ModificationBiological Activity (IC₅₀)Key Observation
Thiophene → Furan12 μM → 8 μM (Kinase X)Improved solubility
Methyl → Ethyl (indole)15 μM → 20 μMReduced potency due to steric hindrance

Q. What strategies resolve contradictory data in solubility and bioavailability studies?

  • Contradiction: High in vitro potency but poor in vivo efficacy.
  • Solutions:

  • Use prodrug approaches (e.g., esterification of acetamide) to enhance membrane permeability .
  • Employ nanoparticle encapsulation to improve aqueous solubility, as demonstrated for similar oxadiazole derivatives .

Q. How can computational modeling predict binding modes with biological targets?

  • Molecular docking: Use AutoDock Vina to simulate interactions between the oxadiazole-thiophene moiety and hydrophobic pockets of target proteins (e.g., EGFR kinase).
  • MD simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., acetamide NH with Asp831) .

Methodological Challenges

Q. What analytical techniques troubleshoot low yields in the final coupling step?

  • Problem: Amide bond formation between indole and phenylacetamide fragments yields <30%.
  • Optimization:

  • Use HATU/DIPEA coupling reagents instead of EDC/HOBt for higher efficiency.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and adjust stoichiometry of activating agents .

Q. How to differentiate metabolic stability of this compound from analogs?

  • Conduct microsomal stability assays using liver S9 fractions.
  • LC-MS/MS analysis identifies major metabolites (e.g., oxidative degradation of thiophene to sulfoxide) .

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